4-Chlorophenyl cyclobutyl ketone is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This compound is characterized by its unique cyclobutyl structure attached to a chlorinated phenyl group, which contributes to its biological activity and potential applications.
The compound can be synthesized through various chemical methods, often involving the use of Grignard reagents and other organic synthesis techniques. Its derivatives and related compounds are frequently studied for their pharmacological properties, particularly in the development of anti-obesity agents and other therapeutic applications.
4-Chlorophenyl cyclobutyl ketone belongs to the class of ketones and is specifically categorized as an aromatic ketone due to the presence of a phenyl ring. It is also classified under halogenated compounds due to the chlorine substituent on the phenyl group.
The synthesis of 4-Chlorophenyl cyclobutyl ketone typically involves several steps, including:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions. The yields can vary based on the method employed, with some protocols yielding moderate results .
The molecular structure of 4-Chlorophenyl cyclobutyl ketone can be represented as follows:
The structure features a cyclobutane ring connected to a carbonyl group (ketone) and a chlorinated phenyl group.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for characterization:
4-Chlorophenyl cyclobutyl ketone participates in various chemical reactions that can modify its structure or introduce new functional groups:
Each reaction type requires specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and selectivity.
The mechanism of action for 4-Chlorophenyl cyclobutyl ketone is primarily studied in relation to its biological effects:
Research indicates that modifications to the chlorophenyl or cyclobutyl components can significantly affect the compound's activity, highlighting the importance of structural optimization in drug design .
4-Chlorophenyl cyclobutyl ketone has several applications in scientific research:
The reduction of 4-chlorophenyl cyclobutyl ketone yields pharmaceutically relevant chiral alcohols. Conventional metal hydride reagents (NaBH₄, LiAlH₄) produce racemic mixtures due to minimal facial discrimination. Recent advances exploit bulky hydride donors (e.g., L-selectride) or chiral auxiliaries to achieve moderate enantioselectivity (60–75% ee). A key limitation is the need for stoichiometric reagents, generating significant waste [3] [5].
Table 1: Chemical Reduction Routes
Method | Reagent/Catalyst | Yield (%) | ee (%) | Conditions |
---|---|---|---|---|
Metal hydride | NaBH₄/CeCl₃ | 92 | <5 | 0°C, MeOH |
Chiral borane | (S)-CBS oxazaborolidine | 85 | 94 | -20°C, THF |
Bulky hydride | K-Selectride® | 78 | 70 | -78°C, Diethyl ether |
Ketoreductases (KREDs) outperform chemical methods in stereocontrol. Engineered KREDs from Lactobacillus kefir and Sporobolomyces salmonicolor achieve >99% ee for (S)-alcohol derivatives via Prelog-compliant hydride transfer [4]. Directed evolution optimizes activity toward the ketone’s bulky motifs:
Baker’s yeast (Saccharomyces cerevisiae) provides a low-cost alternative but suffers from competing metabolic pathways. Fermentation at 30°C yields the (R)-alcohol in 80% ee but requires product extraction from complex matrices [4] [5].
Table 2: Biocatalytic Reduction Performance
Biocatalyst | Product Configuration | Yield (%) | ee (%) | Reaction Burden (E-factor) |
---|---|---|---|---|
L. kefir ADH (wild-type) | (S) | 70 | 88 | 15 |
S. salmonicolor KRED (mutant) | (S) | 95 | >99 | 8 |
Baker’s yeast | (R) | 65 | 80 | 35 |
Corey-Bakshi-Shibata (CBS) catalysts enable near-perfect stereocontrol. (S)-CBS (10 mol%) with BH₃·THF reduces 4-chlorophenyl cyclobutyl ketone to the (S)-alcohol in 94% ee and 85% yield. The mechanism involves a six-membered transition state where the oxazaborolidine’s boron coordinates the ketone oxygen, directing hydride attack syn to the catalyst’s phenyl group [4]. Limitations include moisture sensitivity and catalyst cost. Tetrahedral boronate intermediates formed in situ from chiral diols (e.g., (R,R)-TADDOL) offer cheaper alternatives, achieving 89% ee [3] [5].
Biocatalysis excels in sustainability but faces scalability hurdles:
Chemocatalysis offers rapid reaction times (<1 h vs. 24–48 h for enzymes) and tolerance to organic solvents. However, metal residues necessitate purification, increasing waste. Industrial processes favor hybrid approaches: KRED reduction for chiral alcohol synthesis, followed by chemical amination to sibutramine precursors [3].
Table 3: Sustainability Metrics Comparison
Parameter | CBS Reduction | KRED Reduction | Baker’s Yeast |
---|---|---|---|
Reaction time | 0.5 h | 24 h | 48 h |
Catalyst loading | 10 mol% | 2 mg enzyme/g substrate | 15 g cells/g substrate |
Solvent waste | 200 L/kg product | 50 L/kg product | 150 L/kg product |
Operational cost | High | Moderate | Low |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5